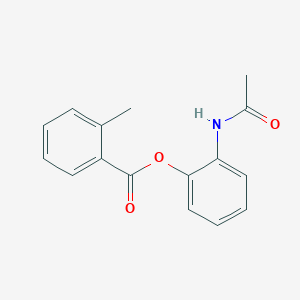
2-(Acetylamino)phenyl 2-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acetylamino)phenyl 2-methylbenzoate is a commonly used compound in scientific research. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. This compound is also known as N-Acetyl-2-aminophenyl 2-methylbenzoate or N-Acetyl-2-aminobenzoyl-o-toluidine.
Mecanismo De Acción
The mechanism of action of 2-(Acetylamino)phenyl 2-methylbenzoate involves the formation of a colored complex with the target biomolecule. This complex is formed due to the reaction between the amino group of the biomolecule and the acetyl group of the compound. The intensity of the color is directly proportional to the concentration of the biomolecule.
Biochemical and Physiological Effects:
2-(Acetylamino)phenyl 2-methylbenzoate does not have any known biochemical or physiological effects on living organisms. It is a non-toxic compound and is considered safe for use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(Acetylamino)phenyl 2-methylbenzoate in lab experiments is its high sensitivity and specificity for the detection and quantification of various biomolecules. It is also a relatively inexpensive reagent and is readily available in the market.
However, one of the limitations of using this compound is its low solubility in water, which can restrict its use in aqueous solutions. It is also sensitive to light and air, and therefore, needs to be stored in a dark and dry place.
Direcciones Futuras
There are several future directions for the use of 2-(Acetylamino)phenyl 2-methylbenzoate in scientific research. One such direction is the development of new derivatives of this compound that can be used for the detection and quantification of other biomolecules.
Another direction is the exploration of its potential applications in the field of biotechnology, such as the development of biosensors and diagnostic tools for the detection of diseases. The use of this compound in the synthesis of new pharmaceuticals is also an area of interest for future research.
Conclusion:
In conclusion, 2-(Acetylamino)phenyl 2-methylbenzoate is a versatile compound that has several applications in scientific research. Its high sensitivity and specificity for the detection and quantification of various biomolecules make it a valuable reagent for laboratory experiments. However, its limitations such as low solubility in water and sensitivity to light and air need to be taken into consideration while using it in experiments. With further research, this compound has the potential to be used in a wide range of applications in the field of biotechnology and pharmaceuticals.
Métodos De Síntesis
The synthesis of 2-(Acetylamino)phenyl 2-methylbenzoate involves the reaction of 2-aminophenol with 2-methylbenzoic acid in the presence of acetic anhydride. The reaction proceeds via an acylation mechanism, where the acetyl group is transferred from the acetic anhydride to the amino group of 2-aminophenol, forming N-acetyl-2-aminophenol. This intermediate then reacts with 2-methylbenzoic acid to form 2-(Acetylamino)phenyl 2-methylbenzoate.
Aplicaciones Científicas De Investigación
2-(Acetylamino)phenyl 2-methylbenzoate is widely used in scientific research as a reagent for the detection and quantification of various biomolecules such as amino acids, peptides, and proteins. It is also used as a precursor for the synthesis of other compounds such as dyes and pharmaceuticals.
Propiedades
Fórmula molecular |
C16H15NO3 |
|---|---|
Peso molecular |
269.29 g/mol |
Nombre IUPAC |
(2-acetamidophenyl) 2-methylbenzoate |
InChI |
InChI=1S/C16H15NO3/c1-11-7-3-4-8-13(11)16(19)20-15-10-6-5-9-14(15)17-12(2)18/h3-10H,1-2H3,(H,17,18) |
Clave InChI |
NNVOKNKUIHVVTF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)OC2=CC=CC=C2NC(=O)C |
SMILES canónico |
CC1=CC=CC=C1C(=O)OC2=CC=CC=C2NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B249994.png)
![Methyl 4-({[(allylamino)carbonothioyl]amino}carbonyl)benzoate](/img/structure/B249997.png)
![N-[(1-benzylpiperidin-4-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B249998.png)
![Methyl 4-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate](/img/structure/B249999.png)
![Methyl 3-{[(pyridin-3-ylmethyl)carbamothioyl]carbamoyl}benzoate](/img/structure/B250000.png)
![N-(4-{[2-(2-isopropylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B250002.png)
![2-(2-methylphenoxy)-N-[3-(propionylamino)phenyl]propanamide](/img/structure/B250003.png)
![N-(4-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B250004.png)

![N-(4-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B250007.png)
![N-cyclohexyl-N'-[3-(2-ethoxyethoxy)phenyl]urea](/img/structure/B250008.png)

![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B250011.png)
![5-{2-[(Tert-butylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B250012.png)